molecular formula C20H23N3O5S2 B2994467 N1-((tetrahydrofuran-2-yl)methyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-39-2

N1-((tetrahydrofuran-2-yl)methyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2994467
CAS No.: 898430-39-2
M. Wt: 449.54
InChI Key: VEWMRFWGETWYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((tetrahydrofuran-2-yl)methyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-19(21-13-16-5-2-10-28-16)20(25)22-15-8-7-14-4-1-9-23(17(14)12-15)30(26,27)18-6-3-11-29-18/h3,6-8,11-12,16H,1-2,4-5,9-10,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWMRFWGETWYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((tetrahydrofuran-2-yl)methyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

The compound's molecular formula is C18H27N3O3SC_{18}H_{27}N_{3}O_{3}S, with a molecular weight of 365.5 g/mol. Its structure incorporates a tetrahydrofuran moiety and a thiophenesulfonyl group attached to a tetrahydroquinoline backbone, which are significant for its biological interactions.

Research indicates that the biological activity of this compound may be linked to its ability to modulate specific biochemical pathways. Notably, it has been studied for its interaction with retinoic acid receptor-related orphan receptor γt (RORγt), which is implicated in autoimmune diseases.

Key Mechanisms:

  • RORγt Inhibition : The compound acts as an inverse agonist of RORγt, which is crucial for the differentiation of Th17 cells associated with autoimmune conditions such as psoriasis and rheumatoid arthritis .
  • Cell Signaling Modulation : It may influence various signaling pathways that regulate inflammation and immune response.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The compound's effectiveness can be attributed to its ability to induce apoptosis in these cells.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis via RORγt inhibition
MCF7 (Breast Cancer)15Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)12Disruption of mitochondrial function

In Vivo Studies

Preclinical trials have shown promising results in animal models. For instance:

  • Psoriasis Model : The compound significantly reduced psoriatic lesions in mice at lower doses compared to existing treatments .
  • Rheumatoid Arthritis Model : It demonstrated efficacy in reducing joint inflammation and bone erosion over a treatment period of two weeks without adverse effects .

Case Studies

A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. Results indicated a marked decrease in inflammatory cytokines and improvement in clinical scores compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.